(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester

Description

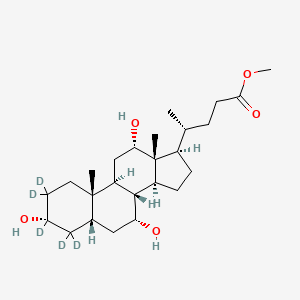

This deuterated compound is a methyl ester derivative of a trihydroxylated bile acid, featuring five deuterium atoms at positions 2, 3, and 4 (denoted as 2,2,3,4,4-d5). Its molecular formula is C25H37D5O5, with a molecular weight of approximately 427.63 g/mol (calculated by adjusting the non-deuterated analog’s weight of 422.598 g/mol for deuterium substitution). The compound’s structure includes hydroxyl groups at the 3α, 7α, and 12α positions, characteristic of bile acids involved in lipid digestion and cholesterol metabolism. The deuterium labeling enhances its utility as a stable isotope tracer in metabolic studies, enabling precise tracking via mass spectrometry .

Properties

Molecular Formula |

C25H42O5 |

|---|---|

Molecular Weight |

427.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1/i9D2,11D2,16D |

InChI Key |

DLYVTEULDNMQAR-SNXNNRLESA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester typically involves multiple steps, starting from cholic acidThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester at position 24 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the compound into its physiologically active form, aligning with bile acid metabolism pathways .

Reactivity of Hydroxyl Groups

The hydroxyl groups at positions 3α, 7α, and 12α participate in selective reactions due to their stereochemistry and steric accessibility.

Key Reactions:

-

Esterification : The 3α-OH and 7α-OH groups can be acylated with acetyl or benzoyl chlorides under anhydrous conditions. For example:

-

Oxidation : The 12α-OH group is resistant to mild oxidants (e.g., CrO₃) but undergoes oxidation under stronger conditions (e.g., KMnO₄) to form a ketone .

Isotopic Stability and Exchange

The deuterium labels at positions 2,2,3,4,4-d5 are stable under standard reaction conditions but may undergo exchange in the presence of deuterated solvents (e.g., D₂O) or acidic/basic environments. Studies using mass spectrometry confirm minimal isotopic scrambling during hydrolysis or esterification .

Metabolic Transformations

In biological systems, this compound is metabolized similarly to cholic acid:

| Step | Enzyme Involved | Product |

|---|---|---|

| Hydroxylation at C-26 | Cytochrome P450 (CYP27A1) | 3α,7α,12α,26-Tetrahydroxy derivative |

| Side-chain β-oxidation | Peroxisomal enzymes | Chenodeoxycholic acid analogs |

Comparative Reactivity Table

Research Findings

-

Deuterium Labeling : The compound’s deuterium atoms enable precise tracking in mass spectrometry studies, revealing minimal metabolic interference compared to non-deuterated analogs .

-

Receptor Interactions : Post-hydrolysis, the carboxylic acid form activates the farnesoid X receptor (FXR), modulating lipid metabolism pathways .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H40O5

- Molecular Weight : 408.6 g/mol

- Structure : It is characterized by three hydroxyl groups at positions 3, 7, and 12 on the cholanic acid backbone.

Pharmacological Applications

- Cholesterol Metabolism

- Therapeutic Uses

- Antimicrobial Activity

Biochemical Research Applications

- Metabolic Studies

- Drug Development

Case Studies

Mechanism of Action

The mechanism of action of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the deuterium labeling play a crucial role in its biochemical activity. The compound can modulate the activity of enzymes involved in bile acid metabolism and influence the transport of bile acids across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Hydroxyl Groups

3α,7α,12α-Trihydroxy-5β-cholanoic Acid

- Molecular Formula : C24H40O5

- Molecular Weight : 416.58 g/mol

- Key Differences : Lacks the methyl ester and deuterium substitutions. Identified in human feces as a natural bile acid metabolite .

- Applications : Serves as a reference compound for studying bile acid metabolism and enterohepatic circulation.

3α-Acetyloxy-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester

- Molecular Formula : C27H44O7

- Molecular Weight : 480.63 g/mol

- Key Differences : The 3α-hydroxyl group is acetylated, increasing lipophilicity and metabolic stability compared to the target compound. This modification is common in prodrug design to enhance absorption .

3α-Amino-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester

- Molecular Formula: C25H43NO4

- Molecular Weight : 421.61 g/mol

Analogs with Altered Backbone or Side Chains

24-Nor-5α-Cholic Acid Methyl Ester

- Molecular Formula : C23H38O5

- Molecular Weight : 402.55 g/mol

- Key Differences: A "24-nor" derivative lacking a carbon at position 24, shortening the side chain. This structural change reduces hydrophobicity and alters interactions with transporters .

7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid Methyl Ester, Diacetate

Isotopic Analogs

The target compound’s deuterium substitution distinguishes it from non-deuterated trihydroxy bile acid esters. Deuterium labeling:

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester is a stable isotope-labeled derivative of methyl cholate, a bile acid. This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications.

- Molecular Formula : CHDO

- Molecular Weight : 427.63 g/mol

- CAS Number : 52886-39-2

- Form : White solid

Biological Functions and Mechanisms

- Bile Acid Metabolism :

- Anti-inflammatory Properties :

- Antitumor Activity :

- Cholesterol Homeostasis :

Study 1: Anti-inflammatory Effects

A study published in The Journal of Lipid Research demonstrated that methyl cholate derivatives could significantly reduce inflammation in murine models of colitis. The administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in cancer treatment .

Study 3: Cholesterol Regulation

Research highlighted in Hepatology indicated that bile acid derivatives like this compound play a role in enhancing hepatic cholesterol clearance by promoting the expression of LDL receptors .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic labeling of this compound?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and deuterium labeling at positions 2,2,3,4,4-d5. High-resolution mass spectrometry (HRMS) should validate molecular weight and isotopic purity. Cross-reference with pharmacopeial standards (e.g., USP/EP) for traceability, as demonstrated in regulatory-compliant characterization workflows . For hydroxyl group verification, infrared (IR) spectroscopy or derivatization (e.g., acetylation) followed by gas chromatography-mass spectrometry (GC-MS) can resolve positional ambiguities .

Q. How can researchers validate synthetic routes for this deuterated bile acid derivative?

- Methodological Answer : Optimize isotopic incorporation using deuterated precursors (e.g., D2O or deuterated methanol) during esterification or hydroxylation steps. Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic purity using mass spectrometry. Purify intermediates via recrystallization or column chromatography, ensuring compliance with regulatory guidelines for reference standards .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer : Store lyophilized samples at ≤ -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of hydroxyl groups. For solutions, use anhydrous solvents (e.g., deuterated DMSO) and avoid prolonged exposure to light or humidity. Conduct accelerated stability studies under ICH guidelines (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How should researchers resolve discrepancies in structural data between synthetic batches or literature sources?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray crystallography for absolute stereochemical confirmation.

- 2D-NMR (COSY, HSQC) to map proton-carbon correlations and distinguish between α/β hydroxyl configurations.

- Compare retention times and fragmentation patterns with non-deuterated analogs (e.g., lithocholic acid derivatives) to identify isotopic effects in chromatographic or spectral data .

Q. What experimental designs are optimal for studying the environmental fate of this compound in ecological systems?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Use LC-MS/MS to quantify degradation products.

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems with isotopic tracing (e.g., 14C labeling) to track metabolite formation.

- Phase 3 (Field) : Model bioaccumulation potential using logP values and molecular docking to predict interactions with lipid membranes .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., nuclear receptors)?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to analyze binding affinity to farnesoid X receptor (FXR) or TGR5. Use deuterium labeling to study isotopic effects on binding kinetics.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd) .

Q. What strategies address contradictions in bioactivity data across in vitro vs. in vivo studies?

- Methodological Answer :

- In vitro : Use primary hepatocyte cultures to assess metabolic stability and cytochrome P450 interactions.

- In vivo : Employ deuterium tracing in rodent models to differentiate endogenous vs. exogenous bile acid pools. Normalize data using pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for species-specific metabolism .

Methodological Frameworks

- Theoretical Integration : Link studies to bile acid homeostasis frameworks, emphasizing roles in cholesterol metabolism or gut-liver axis regulation. Use systems biology approaches (e.g., network pharmacology) to identify off-target effects .

- Quality Control : Implement ISO 17025-compliant protocols for batch-to-batch consistency, including chiral purity assays and residual solvent analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.